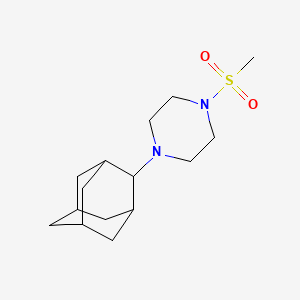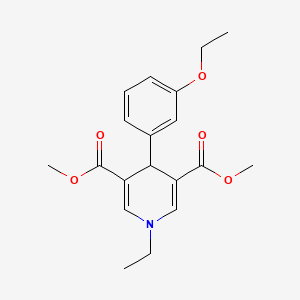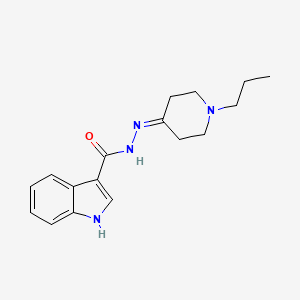
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as Ro 60-0175, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 is believed to exert its therapeutic effects through its interaction with the serotonin system in the brain. Specifically, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin by neurons, thereby increasing the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 has been shown to have a number of biochemical and physiological effects in various studies. For example, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a region of the brain that is involved in learning and memory. This increase in BDNF levels is thought to be responsible for the neuroprotective effects of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 is that it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an antidepressant and anxiolytic agent, particularly in individuals who do not respond well to currently available treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 and to identify any potential side effects or interactions with other drugs.
Synthesemethoden
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 can be synthesized through a multi-step process that involves the reaction of 1-(3-methoxybenzyl)piperazine with methylsulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 in its final form.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as an antidepressant and anxiolytic agent. In a study conducted on rats, 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 was found to exhibit antidepressant and anxiolytic effects that were comparable to those of the commonly used antidepressant drug fluoxetine. Other studies have also suggested that 1-(3-methoxybenzyl)-4-(methylsulfonyl)piperazine 60-0175 may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-13-5-3-4-12(10-13)11-14-6-8-15(9-7-14)19(2,16)17/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREPYECIYDYGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)




![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)
![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
